2-(2-Chloroethyl)-4-methyl-1,3-dioxolane

Description

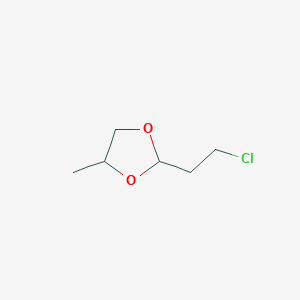

Structure

2D Structure

3D Structure

Properties

CAS No. |

7451-01-6 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

2-(2-chloroethyl)-4-methyl-1,3-dioxolane |

InChI |

InChI=1S/C6H11ClO2/c1-5-4-8-6(9-5)2-3-7/h5-6H,2-4H2,1H3 |

InChI Key |

LMKBJXAPLYHFGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)CCCl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 2 Chloroethyl 4 Methyl 1,3 Dioxolane

Reactivity of the Chloroethyl Group

The chloroethyl substituent attached to the C2 position of the dioxolane ring is the primary site for nucleophilic attack and elimination reactions. The electron-withdrawing nature of the adjacent dioxolane ring influences the reactivity of the carbon-chlorine bond.

The chloroethyl group of 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane readily undergoes nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

In a typical SN2 reaction , a strong nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For instance, reaction with amines, azide (B81097) ions, or thiolates would be expected to follow an SN2 pathway, resulting in the direct displacement of the chloride ion. researchgate.net

An SN1 reaction pathway becomes more plausible under conditions that favor the formation of a carbocation intermediate. This is typically facilitated by polar, protic solvents and weaker nucleophiles. However, for a primary alkyl halide such as the chloroethyl group, the formation of a primary carbocation is generally unfavorable.

The following table summarizes expected products from nucleophilic substitution reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product | Reaction Pathway |

| Hydroxide | Sodium Hydroxide | 2-(2-Hydroxyethyl)-4-methyl-1,3-dioxolane | SN2 |

| Alkoxide | Sodium Methoxide | 2-(2-Methoxyethyl)-4-methyl-1,3-dioxolane | SN2 |

| Cyanide | Sodium Cyanide | 3-(4-methyl-1,3-dioxolan-2-yl)propanenitrile | SN2 |

| Azide | Sodium Azide | 2-(2-Azidoethyl)-4-methyl-1,3-dioxolane | SN2 |

This table presents hypothetical reaction products based on general principles of nucleophilic substitution.

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction, typically following an E2 mechanism, to yield a vinyl derivative. The base abstracts a proton from the carbon adjacent to the chloro-substituted carbon, leading to the formation of a double bond and the expulsion of the chloride ion.

For example, treatment with a strong base like potassium tert-butoxide would be expected to yield 2-ethenyl-4-methyl-1,3-dioxolane. According to Zaitsev's rule, in cases where multiple alkene products are possible, the more substituted alkene will be the major product. libretexts.org However, in this specific case, only one constitutional isomer can be formed.

Stability and Reactivity of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is a cyclic acetal (B89532), which makes it stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. organic-chemistry.org This property is fundamental to its use as a protecting group for carbonyl compounds in organic synthesis.

Under acidic conditions, the 1,3-dioxolane ring of this compound can be hydrolyzed. The reaction is initiated by the protonation of one of the oxygen atoms in the ring, making it a better leaving group. khanacademy.org This is followed by a nucleophilic attack from a water molecule, leading to the opening of the ring and ultimately yielding 3-chloropropanal (B96773) and propane-1,2-diol.

The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane is as follows:

Protonation of a ring oxygen atom.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Further reaction to release the original aldehyde and diol.

Lewis acids can also mediate the transformation of the 1,3-dioxolane ring. These reactions can be more specific than those catalyzed by Brønsted acids. A Lewis acid can coordinate to one of the oxygen atoms of the dioxolane ring, activating it towards nucleophilic attack or rearrangement. nih.gov For example, treatment with a Lewis acid in the presence of a suitable nucleophile could lead to a regioselective ring opening. The specific outcome of such reactions is highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature.

Stereoselective Reactions and Chiral Induction

The presence of a chiral center at the C4 position of the 1,3-dioxolane ring (due to the methyl group) means that this compound exists as a pair of enantiomers. This inherent chirality can influence the stereochemical outcome of reactions at the chloroethyl side chain, a phenomenon known as chiral induction.

While reactions directly at the stereocenter are not the focus, the chiral environment provided by the ring can lead to diastereoselectivity in certain reactions. For instance, if a reaction creates a new stereocenter on the side chain, the existing stereocenter at C4 can favor the formation of one diastereomer over the other. masterorganicchemistry.comslideshare.net The degree of this diastereoselectivity would depend on the specific reaction, the reagents used, and the reaction conditions.

Furthermore, if the starting material is enantiomerically pure, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, can be achieved. masterorganicchemistry.com For example, an SN2 reaction on an enantiomerically pure starting material will proceed with inversion of configuration at the reaction center.

Polymerization and Copolymerization Mechanisms Involving Dioxolane Monomers

The polymerization of 1,3-dioxolane and its derivatives, such as this compound, is a significant area of research for creating functional polyacetal structures. These monomers primarily undergo ring-opening polymerization, which can be initiated through cationic or, in specific cases, radical pathways. The resulting polymers feature an oxyethylene-oxymethylene alternating structure, and the presence of functional groups on the monomer, like the chloroethyl group, allows for the synthesis of polymers with tailored properties and potential for post-polymerization modification.

Cationic Ring-Opening Polymerization (CROP)

The most prevalent mechanism for the polymerization of 1,3-dioxolane and its substituted analogs is cationic ring-opening polymerization (CROP). researchgate.net This process is typically initiated by strong protic acids (e.g., HClO₄) or Lewis acids (e.g., BF₃·OEt₂) which generate the initial cationic species. researchgate.net The polymerization of substituted 1,3-dioxolanes, such as those with a methyl group at the C4 position, readily proceeds to yield polymers composed of alternating oxypropylene and oxymethylene units. researchgate.net

The mechanism involves several key steps:

Initiation: An initiator protonates one of the oxygen atoms in the dioxolane ring, creating a secondary oxonium ion.

Propagation: The strained ring opens as the active center, a tertiary oxonium ion, is attacked by the oxygen of an incoming monomer molecule. In an asymmetrically substituted monomer like this compound, the bond cleavage can occur at two different acetal C-O bonds, influencing the microstructure of the resulting polymer. researchgate.net

Chain Transfer and Termination: The polymerization is characterized by a monomer-polymer equilibrium. researchgate.net Chain transfer reactions, particularly to the polymer chain (backbiting), are common in the CROP of cyclic acetals. This can lead to the formation of cyclic oligomers and a broader molecular weight distribution. researchgate.netrsc.org The process can be terminated by the addition of a nucleophile that neutralizes the cationic active center.

The polymerization of 4-methyl-1,3-dioxolane (B94731) involves an equilibrium between the monomer and the polymer. researchgate.net Thermodynamic parameters for similar substituted dioxolanes have been determined, highlighting the influence of monomer structure on polymerizability. For instance, the polymerization of 4-ethyl-1,3-dioxolane (B3189250) has a determined enthalpy (ΔH) of -13.0 ± 0.8 kJ/mol and entropy (ΔS) of -59.4 ± 3.8 J/(mol·K), indicating that polymerization is favored at lower temperatures. researchgate.net

Table 1: Thermodynamic Parameters for the Cationic Polymerization of Substituted Dioxolanes

| Monomer | ΔH (kJ/mol) | ΔS (J/mol·K) | Ceiling Temperature (°C) | Reference |

| 1,3-Dioxolane | -21.8 ± 0.8 | -83.7 ± 4.2 | 144 ± 2 | researchgate.net |

| 4-Ethyl-1,3-dioxolane | -13.0 ± 0.8 | -59.4 ± 3.8 | -54 | researchgate.net |

Radical Ring-Opening Polymerization (rROP)

While less common for simple dioxolanes, radical ring-opening polymerization (rROP) is a viable mechanism for derivatives containing a radically polymerizable group, such as an exocyclic methylene (B1212753) group (e.g., 2-methylene-1,3-dioxolane). elsevierpure.com In these systems, the radical initiator adds to the double bond, and the resulting radical can propagate either by vinyl addition or by ring-opening. The extent of ring-opening is often temperature-dependent; for instance, the free-radical polymerization of 2-methylene-1,3-dioxolane (B1600948) yields as much as 50% ring-opened product at 60°C. elsevierpure.com The introduction of substituents can significantly alter the polymerization behavior. For 2-difluoromethylene-4-methyl-1,3-dioxolane, ring-opening occurs in 28% of the products at 60°C, but this decreases to just 4% at -78°C, favoring vinyl addition at lower temperatures. elsevierpure.com

Copolymerization and Reactivity Ratios

Copolymerization is a powerful tool for modifying the properties of polymers derived from dioxolane monomers. By incorporating a comonomer, properties such as crystallinity, solubility, and thermal stability can be precisely controlled. acs.org The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a reactive center adding its own monomer to the rate constant for it adding the other monomer. nih.govsapub.org

The reactivity ratios dictate the sequence distribution of monomer units in the final copolymer chain.

If r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer 1.

If r₁r₂ = 1, an ideal random copolymer is formed.

If r₁r₂ = 0, a perfectly alternating copolymer is formed.

The determination of these ratios is crucial for predicting copolymer composition and is often performed using methods like Fineman-Ross or Kelen-Tüdös, typically at low monomer conversions to satisfy the differential copolymerization equation. sapub.orgresearchgate.net For example, in the radical copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane (M₁) with styrene (B11656) (M₂), the reactivity ratios were calculated, providing insight into the incorporation of the cyclic monomer into the polystyrene chain. researchgate.net Similarly, the copolymerization of 1,3-dioxolane (DXL) with 4-methyl-1,3-dioxolane (MeDXL) has been studied to produce amorphous polyethers for applications like polymer electrolytes. acs.org

Table 2: Reactivity Ratios for Copolymerization of Dioxolane Derivatives

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Initiator | Reference |

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Methyl Methacrylate | 0.10 | 2.15 | Radical / AIBN | researchgate.net |

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Styrene | 0.12 | 1.10 | Radical / AIBN | researchgate.net |

| 2-Methylene-1,3-dioxepane (MDO) | Methyl Methacrylate | 0.057 | 34.12 | Radical / PLP | semanticscholar.org |

| 1,3-Dioxolane (DXL) | 4-Methyl-1,3-dioxolane (MeDXL) | 1.1 ± 0.1 | 0.8 ± 0.1 | Cationic | acs.org |

AIBN: 2,2′-Azobisisobutyronitrile; PLP: Pulsed-Laser Polymerization

The presence of the 2-(2-chloroethyl) side group in the target monomer provides a reactive handle for further chemical transformations after polymerization, while the 4-methyl group influences the stereochemistry and physical properties of the polymer backbone. The copolymerization of this monomer with vinyl ethers or other cyclic acetals could proceed cationically, with its reactivity being influenced by the electronic and steric effects of its substituents. mdpi.com

Based on a comprehensive search for the chemical compound “this compound,” there is insufficient publicly available scientific literature to provide detailed information for the specific advanced applications requested in the outline.

While the general class of dioxolanes and related chloro-functionalized organic molecules are recognized as versatile intermediates in various fields, specific research findings detailing the role of “this compound” in the following areas could not be retrieved:

Advanced Applications and Role As a Synthetic Intermediate in Academic Research

Role in Methodological Development in Organic Synthesis:The compound does not appear in retrieved literature as a key substrate or reagent in the development of new synthetic methodologies.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy while strictly adhering to the provided outline. The available data is limited to basic supplier information and does not include in-depth research applications.

Substrate in Novel Coupling and Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

The utility of a substrate in these reactions often hinges on the presence of a reactive handle, such as a halide or a triflate, which can participate in the catalytic cycle of the transition metal catalyst, typically palladium. libretexts.orglibretexts.org The chloroethyl group in 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane presents a potential site for such transformations.

Interactive Data Table: Summary of Coupling Reactions

| Coupling Reaction | Catalyst/Ligand System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Not Reported | Not Reported | Not Reported | N/A |

| Heck Reaction | Not Reported | Not Reported | Not Reported | N/A |

| Sonogashira Coupling | Not Reported | Not Reported | Not Reported | N/A |

| Buchwald-Hartwig Amination | Not Reported | Not Reported | Not Reported | N/A |

This table indicates that there is no specific information available in the reviewed literature for the application of this compound in these named coupling reactions.

Application in Protecting Group Chemistry

Protecting groups are fundamental tools in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group to prevent its unwanted participation in a chemical transformation. uchicago.edu The 1,3-dioxolane (B20135) moiety is a well-established protecting group for carbonyl compounds (aldehydes and ketones), forming a cyclic acetal (B89532) or ketal, respectively. organic-chemistry.org This protection is robust under neutral to basic conditions and can be readily removed under acidic conditions to regenerate the carbonyl group. organic-chemistry.org

The chloroethyl substituent on the C2 position of the dioxolane ring offers a potential site for further chemical modification while the dioxolane protects a carbonyl group elsewhere in a molecule. This bifunctional nature could, in principle, allow for its use in more intricate synthetic strategies. However, published research has not yet explored or reported on such specific applications.

Interactive Data Table: Protecting Group Chemistry Profile

| Protected Functional Group | Protection Conditions | Deprotection Conditions | Stability Profile | Specific Examples in Synthesis | Reference |

|---|---|---|---|---|---|

| Carbonyl (Aldehyde/Ketone) | Acid catalyst (e.g., p-TsOH), Diol | Aqueous acid | Stable to bases, nucleophiles, and reducing agents | Not Reported for this specific compound | organic-chemistry.org |

This table summarizes the general characteristics of 1,3-dioxolanes as protecting groups, noting the absence of specific examples for this compound in the literature.

Spectroscopic Characterization and Computational Studies of 2 2 Chloroethyl 4 Methyl 1,3 Dioxolane

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure and understanding the chemical environment of a compound. For 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation and stereochemical analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms, as well as the geometry of the dioxolane ring. Based on data from similar substituted dioxolanes, the expected chemical shifts can be predicted. For instance, the acetal (B89532) proton at the C2 position is anticipated to appear as a triplet in the downfield region. The protons of the chloroethyl group will likely present as two triplets, while the methyl group at C4 would be a doublet. The protons on the dioxolane ring at C4 and C5 will show more complex splitting patterns due to their diastereotopic nature.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Acetal (-CH- at C2) | 4.8 - 5.2 | Triplet |

| ¹H | Chloroethyl (-CH₂Cl) | 3.6 - 3.8 | Triplet |

| ¹H | Chloroethyl (-CH₂-) | 2.0 - 2.3 | Multiplet |

| ¹H | Ring (-CH- at C4) | 3.9 - 4.5 | Multiplet |

| ¹H | Ring (-CH₂- at C5) | 3.4 - 4.3 | Multiplet |

| ¹H | 4-Methyl (-CH₃) | 1.1 - 1.4 | Doublet |

| ¹³C | Acetal (C2) | 102 - 108 | |

| ¹³C | Ring (C4) | 74 - 78 | |

| ¹³C | Ring (C5) | 70 - 73 | |

| ¹³C | Chloroethyl (-CH₂Cl) | 41 - 45 | |

| ¹³C | Chloroethyl (-CH₂-) | 35 - 39 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific diastereomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by the presence of C-H, C-O, and C-Cl stretching and bending vibrations. Strong C-O stretching bands, characteristic of cyclic ethers, are expected in the fingerprint region. The C-H stretching vibrations of the alkyl groups will appear just below 3000 cm⁻¹. The presence of the C-Cl bond would be indicated by a band in the lower wavenumber region of the fingerprint region. The absence of a strong, broad band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups, and the lack of a sharp peak around 1700 cm⁻¹ would indicate the absence of a carbonyl group.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2850 - 3000 | C-H Stretch (Alkyl) | Medium to Strong |

| 1370 - 1470 | C-H Bend (Alkyl) | Medium |

| 1050 - 1250 | C-O Stretch (Acetal) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected, although it may be of low intensity. The fragmentation of dioxolane derivatives is often initiated by cleavage of the C-C bond adjacent to the oxygen atoms (α-cleavage). The loss of the chloroethyl side chain would be a likely fragmentation pathway. Other characteristic fragments would arise from the cleavage of the dioxolane ring itself. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 150/152 | [M]⁺, Molecular ion |

| 101 | [M - CH₂Cl]⁺ |

| 87 | [M - C₂H₄Cl]⁺ |

| 73 | Fragment from ring cleavage |

Advanced Spectroscopic Methods in Dioxolane Research

While standard NMR, IR, and MS are the workhorses of structural elucidation, advanced spectroscopic techniques can provide deeper insights into the structure and dynamics of dioxolane derivatives. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals of this compound, especially for the complex spin systems within the dioxolane ring. Nuclear Overhauser Effect (NOE) experiments could be employed to determine the relative stereochemistry of the substituents at C2 and C4.

Theoretical Chemistry and Computational Modeling

In conjunction with experimental spectroscopic data, theoretical chemistry and computational modeling offer powerful tools for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict its optimized geometry, conformational preferences, and spectroscopic properties. Such calculations can provide theoretical NMR chemical shifts and IR vibrational frequencies that can be compared with experimental data to confirm structural assignments. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. For instance, the calculated electrostatic potential map could indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Interactive Data Table: Potential Applications of DFT for this compound

| Computational Output | Predicted Information |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformer(s). |

| Vibrational Frequencies | Predicted IR spectrum to aid in the assignment of experimental bands. |

| NMR Chemical Shifts | Theoretical ¹H and ¹³C chemical shifts to support experimental assignments. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Insights into the electronic transitions and reactivity of the molecule. |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and flexibility over time. For this compound, MD simulations can elucidate the intricate interplay of steric and electronic factors governing its three-dimensional structure.

The conformational landscape of this molecule is primarily defined by two key features: the puckering of the 1,3-dioxolane (B20135) ring and the rotational isomers (rotamers) of the 2-chloroethyl side chain. The five-membered dioxolane ring is not planar and typically adopts either an envelope (Cs symmetry) or a twisted (C2 symmetry) conformation to alleviate torsional strain. The energy barrier between these forms is generally low, allowing for rapid interconversion at room temperature. The presence of a methyl group at the C4 position introduces asymmetry and can influence the preferred puckering mode of the ring.

Furthermore, rotation around the C-C bonds of the chloroethyl substituent gives rise to different staggered conformations, such as anti and gauche rotamers. The relative populations of these rotamers are dictated by steric hindrance and potential intramolecular interactions.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box, which is then solvated with an appropriate solvent model, such as water, to mimic physiological conditions.

Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen to accurately model the atomic interactions within the molecule and between the molecule and the solvent.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: Following equilibration, a long-timescale simulation is performed to sample a wide range of conformational states.

Analysis of the resulting trajectory would provide valuable data on the conformational dynamics of the molecule. This includes the distribution of puckering states of the dioxolane ring, the populations of the chloroethyl side chain rotamers, and the lifetimes of different conformational states. Such information is crucial for understanding how the molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies on Dioxolane Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and toxicology, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. chemicalbook.com For dioxolane analogues, QSAR models can be instrumental in predicting their biological activities and guiding the design of new, more potent, or safer compounds.

The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors)

Where the biological activity is a function of various molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

For a QSAR study on dioxolane analogues, a dataset of compounds with known biological activities (e.g., antimicrobial, anticancer, or insecticidal) would be compiled. The molecular descriptors for each compound would then be calculated using computational chemistry software. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that best correlates the descriptors with the observed activity.

The resulting QSAR model can then be used to predict the activity of new, untested dioxolane analogues. For instance, a model might reveal that increasing the hydrophobicity of the substituent at the 2-position of the dioxolane ring leads to enhanced activity, while bulky substituents are detrimental. This information can then guide the synthesis of new derivatives with optimized properties.

The biological activity of dioxolane derivatives is diverse and has been the subject of numerous studies. The table below summarizes some of the observed activities for various analogues.

| Dioxolane Analogue | Substituents | Biological Activity |

| Dioxolane A | 2-aryl, 4-alkyl | Antifungal |

| Dioxolane B | 2-heterocyclyl | Antibacterial |

| Dioxolane C | 2-alkyl, 4,5-disubstituted | Anticancer |

| Dioxolane D | 2-spirocyclic | Antiviral |

These studies highlight the versatility of the dioxolane scaffold in medicinal chemistry. QSAR models built upon such data can provide valuable insights into the key structural features required for a specific biological activity, thereby accelerating the drug discovery process.

Emerging Research Areas and Future Perspectives for 2 2 Chloroethyl 4 Methyl 1,3 Dioxolane

Development of Highly Efficient and Selective Synthetic Routes

The traditional synthesis of 1,3-dioxolanes involves the acid-catalyzed acetalization of an aldehyde or ketone with a diol. organic-chemistry.org For 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane, this would typically involve the reaction of 3-chloropropionaldehyde with 1,2-propanediol. Future research is focused on overcoming the limitations of conventional methods, such as harsh reaction conditions and the use of corrosive catalysts, by developing more efficient, selective, and sustainable synthetic routes.

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts like zeolites, montmorillonite (B579905) clays (B1170129), and sulfonic acid-functionalized resins is gaining traction. nih.gov These catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous materials. rsc.org

Biocatalysis and Chemoenzymatic Cascades: The integration of biocatalysts, such as enzymes, into synthetic pathways offers high selectivity under mild reaction conditions. nih.gov Chemoenzymatic cascades, where enzymatic reactions are combined with chemical catalysis in a single pot, are being explored for the synthesis of complex dioxolanes from renewable feedstocks like biomass and carbon dioxide. nih.govresearchgate.netd-nb.info This approach could lead to highly stereoselective syntheses of chiral dioxolane derivatives.

Solvent-Free and Unconventional Media: Moving away from traditional volatile organic solvents is a major goal in sustainable chemistry. Research into solvent-free reaction conditions or the use of green solvents, such as bio-based alternatives, is an active area of investigation for dioxolane synthesis. rsc.org

| Catalyst Type | Examples | Advantages | Potential for this compound |

|---|---|---|---|

| Homogeneous Brønsted/Lewis Acids | p-Toluenesulfonic acid (p-TSA), HCl, H2SO4 | Well-established, effective for many substrates. | Standard method, but may suffer from low selectivity and harsh conditions. |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite K10, Sulfonated Resins | Reusable, easily separable, environmentally benign. nih.govresearchgate.net | Offers a greener, more sustainable route with simplified purification. |

| Organometallic Catalysts | Ruthenium complexes (e.g., [Ru(triphos)(tmm)]) | High activity, can utilize novel C1 sources like CO2. nih.gov | Enables novel synthetic pathways from non-traditional starting materials. |

| Biocatalysts | Enzymes (e.g., lyases, dehydrogenases) | High stereoselectivity, mild reaction conditions, biodegradable. nih.gov | Potential for producing enantiomerically pure forms of the compound. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique bifunctional nature of this compound opens avenues for exploring novel reaction pathways beyond its synthesis. The chloroethyl side chain serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution, while the dioxolane ring can participate in ring-opening reactions.

Future research directions are likely to include:

Functionalization via the Chloroethyl Group: The chlorine atom can be displaced by various nucleophiles (e.g., azides, amines, thiols, cyanides) to generate a library of new derivatives with tailored properties for applications in medicinal chemistry and materials science.

Radical Ring-Opening Polymerization (rROP): Substituted dioxolanes, particularly 2-methylene-1,3-dioxolanes derived from precursors like 2-(chloromethyl)-1,3-dioxolanes, can undergo radical ring-opening polymerization. researchgate.net This process introduces ester linkages into the polymer backbone, yielding biodegradable polyesters. Investigating the conversion of this compound into a polymerizable monomer could lead to new functional and degradable materials.

Cationic Ring-Opening Polymerization (CROP): The 1,3-dioxolane (B20135) ring itself is susceptible to cationic ring-opening polymerization, which can lead to the formation of polyethers. rsc.org Controlling this polymerization to produce well-defined polymers is a continuing area of research. The substituent at the 2-position significantly influences the polymerization behavior.

Organometallic Catalysis: Advanced organometallic catalysts, such as ruthenium or palladium complexes, could mediate novel transformations. nih.govthieme-connect.de This includes cross-coupling reactions involving the C-Cl bond or catalytic transformations of the dioxolane ring itself, expanding the synthetic utility of the molecule.

Expansion into Advanced Functional Materials and Nanotechnology

The derivatives of this compound are promising building blocks for a new generation of advanced materials and nanotechnologies, owing to their potential for creating functional polymers and their inherent biocompatibility.

Promising areas for expansion are:

Biodegradable Polymers: As mentioned, the ring-opening polymerization of monomers derived from this compound can produce polyesters. The presence of the methyl and chloroethyl groups allows for tuning the physical properties (e.g., glass transition temperature, crystallinity) and degradation rates of the resulting polymers.

Functional Polymers for Biomedical Applications: The chloroethyl group provides a site for post-polymerization modification. This allows for the attachment of bioactive molecules, targeting ligands, or imaging agents. Such functional polymers could be used to create sophisticated drug delivery systems, tissue engineering scaffolds, or diagnostic tools. rsc.org Dioxolane derivatives have shown promise as modulators for overcoming multidrug resistance (MDR) in cancer cells and possess antimicrobial properties, suggesting their potential incorporation into advanced therapeutic systems. researchgate.netnih.gov

Stimuli-Responsive Materials: By introducing specific functional groups, polymers derived from this compound could be designed to respond to external stimuli such as pH, temperature, or light. The acid-labile nature of the dioxolane (acetal) linkage itself can be exploited to create materials that degrade under specific acidic conditions, for example, within the microenvironment of a tumor or inside the endosome of a cell.

| Application Area | Relevant Property/Functionality | Research Perspective |

|---|---|---|

| Drug Delivery | Biodegradability, Post-polymerization modification, Acid-sensitivity. rsc.org | Development of nanoparticles or micelles for targeted and controlled release of therapeutics. |

| Tissue Engineering | Biocompatible and biodegradable scaffolds. | Fabrication of 3D scaffolds that support cell growth and degrade as new tissue is formed. |

| Specialty Polymers | Tunable thermal and mechanical properties. | Creation of novel copolymers with tailored properties for use as coatings, adhesives, or additives. |

| MDR Modulation | Interaction with efflux pumps like P-glycoprotein. nih.gov | Synthesis of derivatives as potential adjuvants in chemotherapy to re-sensitize resistant cancer cells. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved process control, and greater efficiency. beilstein-journals.orgalmacgroup.com Microreactor technology, a key component of flow chemistry, is particularly well-suited for the synthesis and manipulation of compounds like this compound.

Future integration will likely focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for on-demand production with precise control over reaction parameters like temperature, pressure, and residence time. chimia.ch The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, which is crucial for controlling exothermic reactions and minimizing byproduct formation. mdpi.com

Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. almacgroup.com One could envision a flow platform where the synthesis of the dioxolane is immediately followed by its functionalization or polymerization in a subsequent reactor module.

High-Throughput Experimentation (HTE): Automated synthesis platforms, often utilizing microscale reactors, can be used for high-throughput screening of reaction conditions. unchainedlabs.com This technology could rapidly identify optimal catalysts, solvents, and temperatures for the synthesis of this compound and its derivatives, accelerating the research and development cycle.

Computational Design and Prediction of Novel Dioxolane Derivatives and Their Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties and reaction outcomes, guiding experimental work and reducing the time and resources required for discovery.

For this compound, computational approaches can provide valuable insights into:

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthesis and subsequent reactions. jmaterenvironsci.comresearchgate.net By modeling transition states and reaction energy profiles, researchers can understand the factors that control selectivity and reactivity, aiding in the design of better catalysts and reaction conditions. acs.orgresearchgate.net

Design of Novel Derivatives: Computational tools can be used to design new derivatives with specific desired properties. For example, quantitative structure-activity relationship (QSAR) models can predict the biological activity of new compounds for pharmaceutical applications. In silico screening can predict pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and toxicity (ADMET) for potential drug candidates, as has been done for other dioxolane hybrids. researchgate.net

Polymer Property Prediction: Molecular dynamics simulations can predict the physical and mechanical properties of polymers derived from this compound. This allows for the rational design of new materials with targeted characteristics before committing to their synthesis.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this versatile chemical scaffold and its derivatives.

Q & A

Q. What laboratory synthesis methods are commonly employed for 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane?

The compound is typically synthesized via Grignard reactions. For example, 2-(2-bromoethyl)-1,3-dioxolane derivatives react with organometallic reagents to form ketone adducts, followed by chloro-substitution. Purification involves column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential. NMR identifies substituent positions (e.g., chloroethyl and methyl groups), while FTIR confirms functional groups like the dioxolane ring. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests under inert atmospheres (N₂/Ar) at 4°C show minimal degradation over 6 months. Hydrolytic stability is pH-dependent: acidic conditions (pH <3) degrade the dioxolane ring, while neutral/basic conditions preserve integrity. Use anhydrous solvents and desiccants for long-term storage .

Q. What are the common reaction pathways involving this compound?

The chloroethyl group undergoes nucleophilic substitution (e.g., SN2 with amines or thiols), while the dioxolane ring can participate in acid-catalyzed ring-opening reactions. Kinetic studies suggest steric hindrance from the methyl group slows substitution rates .

Q. Which analytical methods ensure purity for experimental reproducibility?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard. Gas Chromatography (GC) paired with flame ionization detection (FID) quantifies volatile impurities. Differential Scanning Calorimetry (DSC) confirms thermal stability .

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and activation energies. Quantum mechanical/molecular mechanical (QM/MM) simulations integrate solvent effects. Recent studies correlate computed LUMO energies with experimental kinetic data .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

Factorial design (e.g., 2^k-p) identifies critical variables (temperature, catalyst loading). Response Surface Methodology (RSM) maps optimal conditions. For example, a Central Composite Design (CCD) reduced side reactions in dioxolane functionalization by 30% .

Q. How can contradictions in reported reaction kinetics be resolved?

Replicate studies under standardized conditions (solvent, temperature) with in-situ monitoring (e.g., ReactIR). Cross-validate using kinetic isotope effects (KIEs) or isotopic labeling to distinguish competing mechanisms .

Q. What role does the methyl group play in regioselectivity during ring-opening reactions?

Steric and electronic effects from the methyl group direct ring-opening to the less hindered oxygen atom. Computational studies show a 15–20 kJ/mol energy preference for cleavage at the unmethylated position, confirmed by ¹³C NMR analysis of reaction intermediates .

Q. How do degradation pathways impact its utility in catalytic applications?

Under oxidative conditions (e.g., H₂O₂), the dioxolane ring forms carboxylic acid byproducts, reducing catalytic turnover. Stabilization strategies include using radical scavengers (e.g., BHT) or transitioning to ionic liquid matrices .

Q. What advanced separation techniques isolate enantiomers of derivatives?

Chiral Stationary Phase (CSP) HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation (Rs >1.5). Simulated Moving Bed (SMB) chromatography scales enantiomer production with >99% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.